5-Methylspiro[5.5]undec-1-en-3-one
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Overview
Description
5-Methylspiro[55]undec-1-en-3-one is a spiro compound characterized by a unique bicyclic structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylspiro[5.5]undec-1-en-3-one typically involves the formation of the spiro structure through cyclization reactions. One common method includes the reaction of appropriate ketones with cyclic alkenes under acidic or basic conditions to form the spiro compound . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the production process, ensuring consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
5-Methylspiro[5.5]undec-1-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The spiro structure allows for substitution reactions at specific positions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully chosen to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
5-Methylspiro[5.5]undec-1-en-3-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Methylspiro[5.5]undec-1-en-3-one involves its interaction with specific molecular targets and pathways. The spiro structure allows the compound to fit into unique binding sites on enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways .
Comparison with Similar Compounds
Similar Compounds
Spiro[5.5]undec-1-en-3-one: A similar compound with a spiro structure but lacking the methyl group at the 5-position.
Spiro[5.5]undec-3-en-1-one: Another related compound with a different position of the double bond.
Uniqueness
5-Methylspiro[5.5]undec-1-en-3-one is unique due to the presence of the methyl group at the 5-position, which can influence its chemical reactivity and biological activity. This structural difference can lead to distinct properties and applications compared to other spiro compounds .
Properties
CAS No. |
88245-96-9 |
---|---|
Molecular Formula |
C12H18O |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
5-methylspiro[5.5]undec-1-en-3-one |
InChI |
InChI=1S/C12H18O/c1-10-9-11(13)5-8-12(10)6-3-2-4-7-12/h5,8,10H,2-4,6-7,9H2,1H3 |
InChI Key |
VBBAIRHFKXRSLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)C=CC12CCCCC2 |
Origin of Product |
United States |
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